molecular formula C12H14N2S B1479752 1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098050-58-7

1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479752
CAS No.: 2098050-58-7
M. Wt: 218.32 g/mol
InChI Key: MWXLRFQAEZNMCC-UHFFFAOYSA-N
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Description

1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially acting as an antioxidant .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby reducing oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their activity. For instance, its interaction with kinases involves binding to the ATP-binding site, preventing the transfer of phosphate groups. This inhibition can lead to changes in downstream signaling pathways, affecting cellular functions such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual degradation leading to a decrease in its activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as anti-inflammatory and antioxidant activities. At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The compound’s interaction with these enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be transported into the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins .

Biological Activity

1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C12H15N3SC_{12}H_{15}N_3S, with a molecular weight of 233.33 g/mol. The compound features a cyclopenta[c]pyrazole core substituted with an ethyl group and a thiophene ring.

Synthesis

The synthesis of this compound typically involves cyclization reactions that incorporate thiophene derivatives into pyrazole frameworks. Various methods have been reported in the literature, including multi-step synthetic routes that yield high purity products.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole moieties have shown efficacy against various bacterial strains. In one study, a series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising results against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Anti-inflammatory activity has also been documented for related compounds. A study focusing on thienopyrimidine derivatives noted their ability to inhibit pro-inflammatory cytokines in vitro . This suggests that this compound may possess similar properties due to its structural analogies.

Cytotoxicity and Antitumor Activity

The potential cytotoxic effects of this compound have been explored in various cancer cell lines. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . This mechanism highlights the compound's potential as an anticancer agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Modulation of Signaling Pathways : The anti-inflammatory effects may be mediated through the inhibition of NF-kB signaling pathways.
  • Induction of Apoptosis : The cytotoxic effects on cancer cells are likely linked to the activation of apoptotic pathways.

Case Studies

Case Study 1: Antimicrobial Screening
A recent study screened various pyrazole derivatives for antimicrobial activity against common pathogens. The results showed that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts.

Case Study 2: Anti-inflammatory Activity
A series of thienopyrimidine derivatives were evaluated for their anti-inflammatory effects in vitro. The results indicated a significant reduction in TNF-alpha levels upon treatment with these compounds, suggesting a potential therapeutic application for inflammatory diseases.

Properties

IUPAC Name

1-ethyl-3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-14-10-6-3-5-9(10)12(13-14)11-7-4-8-15-11/h4,7-8H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXLRFQAEZNMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=N1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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